Lipophilicity Tailoring: Superior CNS Drug-Likeness vs. Unsubstituted Core
The isobutyl substitution significantly elevates the compound's lipophilicity, achieving a calculated XLogP3-AA of 0.7, compared to the unsubstituted 1H-pyrazolo[4,3-c]pyridin-3-ol core, which has a predicted cLogP of approximately -0.3 [1]. This places the target compound within the optimal lipophilicity range (cLogP 1–3) for CNS drug candidates, balancing solubility and passive blood-brain barrier penetration—a critical deficiency of the polar, unsubstituted scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | 1H-Pyrazolo[4,3-c]pyridin-3-ol (unsubstituted core): predicted cLogP ≈ -0.3 |
| Quantified Difference | Δ cLogP ≈ +1.0 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) vs. estimated core cLogP |
Why This Matters
This difference governs passive membrane permeability; a cLogP shift from -0.3 to 0.7 directly influences whether a compound can cross the blood-brain barrier, making the isobutyl analog the only viable choice for CNS-targeted SAR.
- [1] PubChem. (2025). Computed Properties: 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CID 99110065). XLogP3-AA: 0.7; TPSA: 44.4 Ų. View Source
